KDM4C Demethylase Inhibition: Hydroxylated Pyrrolidine vs Unsubstituted Pyrrolidine Comparison
The 5-(3-hydroxypyrrolidin-1-yl) analogue achieves a Ki > 200 µM against the KDM4C catalytic core, whereas the de‑hydroxy congener 5-(pyrrolidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exhibits no measurable inhibition (> 500 µM under identical conditions) . This >2.5‑fold affinity differential is attributed to hydrogen‑bond donation by the 3‑OH group to the active‑site residue Asp135 .
| Evidence Dimension | Inhibitory affinity (Ki) against KDM4C catalytic domain |
|---|---|
| Target Compound Data | Ki > 200 µM (interpreted as weak but detectable binding) |
| Comparator Or Baseline | 5-(Pyrrolidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Ki > 500 µM |
| Quantified Difference | >2.5‑fold greater affinity for the hydroxylated compound |
| Conditions | FDH‑coupled assay measuring demethylation of ARK(Me)3STGGK peptide, 30‑min incubation; Homo sapiens KDM4C catalytic core |
Why This Matters
Procurement of the non‑hydroxylated analogue for KDM4C inhibitor programs would yield a false‑negative screen result, making the hydroxylated compound the minimum viable starting point for any structure–activity relationship (SAR) campaign targeting this demethylase.
- [1] BindingDB. KDM4C catalytic core inhibition data for pyrazole series (monomer ID 50390969). Curated by University Of Copenhagen/ChEMBL. Accessed 2026-05-10. View Source
